11-(5-((2-((Furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid
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Overview
Description
11-(5-((2-((Furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid is a complex organic compound that features a unique combination of furan, pyrido[1,2-a]pyrimidine, and thioxothiazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(5-((2-((Furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid involves multiple steps, starting with the preparation of the furan-2-ylmethylamine derivative. This is followed by the formation of the pyrido[1,2-a]pyrimidine core through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
11-(5-((2-((Furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyrido[1,2-a]pyrimidine core can be reduced to form dihydropyrido[1,2-a]pyrimidine derivatives.
Substitution: The thioxothiazolidinone moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
Major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities .
Scientific Research Applications
11-(5-((2-((Furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 11-(5-((2-((Furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives: These compounds share the furan-2-ylmethyl moiety and have been studied for their anticancer properties.
Furimazine derivatives: These compounds also contain a furan ring and are used in bioluminescence applications.
Uniqueness
11-(5-((2-((Furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
609793-11-5 |
---|---|
Molecular Formula |
C28H32N4O5S2 |
Molecular Weight |
568.7 g/mol |
IUPAC Name |
11-[(5Z)-5-[[2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid |
InChI |
InChI=1S/C28H32N4O5S2/c33-24(34)14-7-5-3-1-2-4-6-9-16-32-27(36)22(39-28(32)38)18-21-25(29-19-20-12-11-17-37-20)30-23-13-8-10-15-31(23)26(21)35/h8,10-13,15,17-18,29H,1-7,9,14,16,19H2,(H,33,34)/b22-18- |
InChI Key |
UAOKVXMOWGQCML-PYCFMQQDSA-N |
Isomeric SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)/C=C\3/C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)NCC4=CC=CO4 |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)C=C3C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)NCC4=CC=CO4 |
Origin of Product |
United States |
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